molecular formula C19H23N3O4S B2353848 5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1448131-99-4

5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No. B2353848
CAS RN: 1448131-99-4
M. Wt: 389.47
InChI Key: IWKPIGSXQFQRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, like the ones synthesized by Mallesha et al. (2012), have shown significant antiproliferative activity against human cancer cell lines. This suggests the potential of such compounds in the development of anticancer agents (Mallesha et al., 2012).

Antibacterial Applications

Compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents, demonstrating the importance of pyrimidine derivatives in combating bacterial infections (Azab et al., 2013).

Structural and Molecular Analysis

Studies on the hydrogen-bonded structures of pyrimidine derivatives provide insights into the structural properties that can influence their biological activity and interactions, highlighting their significance in the design of therapeutics and materials (Trilleras et al., 2008).

Antioxidant Applications

The synthesis and evaluation of pyrimidine derivatives as antioxidants demonstrate their potential in the treatment of age-related diseases, showcasing their applicability in preventing oxidative stress-related conditions (Jin et al., 2010).

properties

IUPAC Name

3-[2-[4-(benzenesulfonyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-10-8-17(9-11-21)27(25,26)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPIGSXQFQRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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